N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide

Antimicrobial Oxalamide MIC

This unsymmetrical oxalamide is a research-grade small molecule (≥95% purity) for medicinal chemistry. Its distinct N1-cyclopropyl and N2-(dimethylamino-p-tolyl ethyl) architecture enables unique SAR explorations not possible with symmetric or mono-substituted analogs. It is a tractable starting point for antimicrobial lead optimization (MIC 5–20 µg/mL against Gram-positive & Gram-negative strains), a candidate for oncology libraries (~50% cell viability reduction at 10 µM), and is applicable to neurological target screening. Procure initial 10–100 mg with a CoA to verify purity before scaling to gram quantities.

Molecular Formula C16H23N3O2
Molecular Weight 289.379
CAS No. 941870-87-7
Cat. No. B2459609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide
CAS941870-87-7
Molecular FormulaC16H23N3O2
Molecular Weight289.379
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)N(C)C
InChIInChI=1S/C16H23N3O2/c1-11-4-6-12(7-5-11)14(19(2)3)10-17-15(20)16(21)18-13-8-9-13/h4-7,13-14H,8-10H2,1-3H3,(H,17,20)(H,18,21)
InChIKeyHGXZRXHLHJBUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide (CAS 941870-87-7): Procurement-Grade Structural and Pharmacological Profile


N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide (CAS 941870-87-7) belongs to the unsymmetrical oxalamide class, a scaffold recognized for diverse bioactivities including IDO1 inhibition, neuraminidase inhibition, and kinase modulation [1]. The compound incorporates a cyclopropyl group on one amide nitrogen and a 2-(dimethylamino)-2-(p-tolyl)ethyl moiety on the other, creating a sterically and electronically distinct architecture relative to mono-substituted or symmetrically substituted oxalamides [2]. It is supplied as a research-grade chemical with typical purity ≥95% (HPLC) for use in medicinal chemistry, biochemical assay development, and preclinical lead optimization .

Why N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Unsymmetrical N1,N2-disubstituted oxalamides exhibit pronounced structure–activity relationship (SAR) sensitivity; even minor substituent changes on either amide nitrogen drastically alter target affinity and selectivity profiles [1]. The target compound's unique combination of a cyclopropyl ring—imparting conformational rigidity and metabolic stability advantages documented in cyclopropyl amide H3 receptor ligands [2]—with a dimethylamino-p-tolyl ethyl side chain creates a pharmacophore geometry that is not replicated by m-tolyl, thiazolyl, isoxazolyl, or mono-alkyl substituted analogs available in screening libraries. Generic substitution without this exact substitution pattern compromises both the hydrogen-bonding network enabled by the oxalamide core and the lipophilic–basic balance critical for membrane permeability and target engagement [3].

Quantitative Differentiation Evidence for N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide vs. Closest Analogs


In Vitro Antibacterial Potency: MIC Profile Against Gram-Positive and Gram-Negative Strains

The target compound demonstrates broad-spectrum in vitro antibacterial activity with minimum inhibitory concentration (MIC) values of 5–20 µg/mL against both Gram-positive and Gram-negative bacterial strains . By comparison, structurally related N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide (CAS 941945-92-2) and N1-cyclopropyl-N2-(m-tolyl)oxalamide are noted for antimicrobial and anticancer potential but lack publicly reported quantitative MIC data against identical bacterial panels , preventing direct head-to-head comparison at this time.

Antimicrobial Oxalamide MIC

Anticancer Cell Viability Reduction: Cytotoxicity in Human Cancer Cell Lines

In human cancer cell line assays, the target compound reduced cell viability by approximately 50% at a concentration of 10 µM . This potency places it in a comparable range to the most potent oxalamide derivative (compound 7d) from a recent COX/breast cancer study, which achieved IC50 values of 4.72 µM (MCF-7) and 6.37 µM (MDA-MB-231) [1]. However, the target compound's activity is reported against unspecified cancer cell lines, precluding direct cell-line-matched comparison; the data suggest that the N1-cyclopropyl/N2-(dimethylamino-p-tolyl ethyl) substitution pattern warrants further systematic profiling against defined oncology panels.

Anticancer Cytotoxicity Oxalamide

Structural Differentiation: Cyclopropyl + Dimethylamino-p-Tolyl Ethyl Architecture vs. Common Analogs

The target compound features a unique dual-substitution pattern—N1-cyclopropyl and N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)—that distinguishes it from commercially available analogs. The closest structurally characterized comparators include N1-cyclopropyl-N2-(m-tolyl)oxalamide (regioisomeric tolyl; CAS 869945-48-2) , N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide (heteroaryl replacement of cyclopropyl; CAS 899747-51-4) , and N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide (aniline-type replacement of the ethyl spacer; CAS 941945-92-2) . The cyclopropyl group confers documented metabolic stability advantages in related H3 receptor ligand series [1], while the basic dimethylamino group enhances aqueous solubility and potential for salt formation—features absent in N1-cyclopropyl-N2-(m-tolyl)oxalamide, which lacks a basic amine center.

Chemotype SAR Oxalamide

Analytical Quality Control Benchmark: HPLC Purity Specification

The compound is supplied with purity specifications exceeding 95% as determined by HPLC, with structural confirmation by ¹H and ¹³C NMR . This purity threshold aligns with the standard research-grade specification for oxalamide building blocks and screening compounds . In a procurement context, this specification is comparable to other oxalamide analogs listed by specialty vendors (typically 95–98% purity) but requires batch-specific certificates of analysis (CoA) to verify lot-to-lot consistency, particularly for compounds destined for quantitative biochemical assays where impurities >2% may confound IC50 determinations.

Quality Control Purity Procurement

Evidence-Based Application Scenarios for N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide (CAS 941870-87-7)


Antimicrobial Lead Identification: Hit-to-Lead Screening Against Gram-Positive and Gram-Negative Panels

With reported MIC values of 5–20 µg/mL against both Gram-positive and Gram-negative bacteria , this compound serves as a tractable starting point for antimicrobial lead optimization. The presence of the basic dimethylamino group permits salt formation for improved aqueous solubility during MIC determination, while the cyclopropyl group offers a metabolic soft spot that can be systematically varied in SAR studies. For procurement, request the compound in 25–100 mg quantities with CoA-documented purity for initial MIC confirmation against ATCC reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) before scaling to gram quantities for resistance frequency and time-kill studies.

Oncology Focused Library Design: Cytotoxicity Profiling and Scaffold Hopping

The compound's ~50% cell viability reduction at 10 µM in human cancer cell lines positions it as a candidate for focused oncology library assembly. Compared to the oxalamide derivative 7d (IC50 = 4.72–6.37 µM in MCF-7 and MDA-MB-231 cells) [1], the target compound occupies a distinct chemical space due to the cyclopropyl-N1 substitution, enabling scaffold-hopping strategies. Procure 10–50 mg for initial cytotoxicity re-screening in a standardized NCI-60 or similar panel; request vendor documentation on residual solvent analysis (GC-MS) to rule out solvent-derived cytotoxicity artifacts.

Neurological Target Screening: Histamine H3 and Related GPCR Profiling

Based on the established precedent of cyclopropyl amide derivatives as histamine H3 receptor modulators [2], and the oxalamide scaffold's documented capacity for kinase and GPCR target engagement [3], this compound is a rational inclusion in neurological target screening cascades. The N1-cyclopropyl group is a known pharmacophore element in H3 ligands, while the N2-(dimethylamino-p-tolyl ethyl) moiety provides an additional interaction vector that may confer subtype selectivity. For procurement, specify the compound in DMSO stock solution format (10–100 mM) with documented stability testing to avoid freeze–thaw degradation during multi-target profiling campaigns.

Unsymmetrical Oxalamide Methodology Development: Synthetic Route Optimization

The unsymmetrical nature of this oxalamide, with distinct N1 and N2 substituents, makes it valuable for developing and benchmarking synthetic methodologies targeting unsymmetrical oxalamide construction [4]. The compound can serve as a model substrate for optimizing sequential amine coupling protocols using oxalyl chloride or alternative activated oxalate esters. Procure in bulk (1–5 g) with detailed synthetic batch records to ensure reproducible starting material quality for reaction condition screening.

Quote Request

Request a Quote for N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.